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molecular formula C7H4Cl2O2 B1297564 2,6-Dichloro-4-hydroxybenzaldehyde CAS No. 60964-09-2

2,6-Dichloro-4-hydroxybenzaldehyde

Cat. No. B1297564
M. Wt: 191.01 g/mol
InChI Key: WWFRBIPLCLSKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088776B2

Procedure details

Treat a mixture of 2,6-dichloro-4-hydroxy-benzaldehyde (250 g, 1.3 mol) and potassium carbonate (361.8 g, 2.62 mol) in 2 L dimethylformamide with benzyl bromide (268.64 g, 1.57 mol). Stir the reaction at room temperature for 1 hour. Filter off solids and pour into 12 L of water. Filter off solid, wash several times with water, air dry and dissolve in ethyl acetate. Dry over magnesium sulfate, filter and concentrate under vacuum to ˜1.5 L. Allow to sit overnight then filter. Wash solid with minimal amount of hexane and vacuum dry. Concentrate the filtrate under vacuum and triturate with hexane to yield a second crop of product which when combined with the first crop equals 245 g white crystals. Repeat to obtain a 3rd crop of 80 g as a light-tan powder (88% overall yield): 1H NMR (400 MHz, DMSO-d6) δ 10.26 (s, 1H), 7.43 (m, 5H), 7.28 (s, 2H), 5.25 (s, 2H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
361.8 g
Type
reactant
Reaction Step One
Quantity
268.64 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
white crystals
Quantity
245 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)O)Cl
Name
Quantity
361.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
268.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
2 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
white crystals
Quantity
245 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter off solids
ADDITION
Type
ADDITION
Details
pour into 12 L of water
FILTRATION
Type
FILTRATION
Details
Filter off solid
WASH
Type
WASH
Details
wash several times with water, air
CUSTOM
Type
CUSTOM
Details
dry
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum to ˜1.5 L
FILTRATION
Type
FILTRATION
Details
then filter
WASH
Type
WASH
Details
Wash solid with minimal amount of hexane and vacuum
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under vacuum
CUSTOM
Type
CUSTOM
Details
triturate with hexane
CUSTOM
Type
CUSTOM
Details
to yield a second crop of product which when
CUSTOM
Type
CUSTOM
Details
Repeat to obtain a 3rd crop of 80 g
CUSTOM
Type
CUSTOM
Details
as a light-tan powder (88% overall yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C=O)C(=CC(=C1)OCC1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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